

An In-depth Technical Guide to 3-Aminoquinoline: Molecular Structure, Properties, and Applications

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Compound of Interest

Compound Name: 3-Aminoquinoline

Cat. No.: B160951

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Abstract

3-Aminoquinoline, a key heterocyclic amine, serves as a versatile scaffold in medicinal chemistry and a valuable tool in analytical sciences. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established experimental protocols. Detailed structural data, including bond lengths and angles, are presented alongside spectroscopic information. Furthermore, this document outlines its role as a fluorescent tag and matrix in mass spectrometry, highlighting its significance in modern analytical workflows.

Molecular Structure and Identification

3-Aminoquinoline is a derivative of quinoline, a bicyclic aromatic compound, with an amino group substituted at the C-3 position.

1.1. IUPAC Name

The internationally recognized IUPAC name for this compound is quinolin-3-amine^{[1][2]}.

1.2. Chemical Structure

The structure consists of a benzene ring fused to a pyridine ring, forming the quinoline core. The amino group is attached to the carbon atom at position 3 of this heterocyclic system.

- Molecular Formula: $C_9H_8N_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)N[\[2\]](#)
- InChI Key: SVNCRRZKBNSMIV-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **3-Aminoquinoline** is provided below. This data is essential for its application in experimental settings, influencing factors such as solubility, reactivity, and analytical detection.

Property	Value	Reference
Molecular Weight	144.17 g/mol	[1]
Melting Point	91-92 °C	[3]
Boiling Point	137 °C at 1 mmHg	[3]
pKa	4.91 at 20 °C	[3] [4]
Water Solubility	Slightly soluble in hot water	[3]
LogP (octanol-water)	1.63	[4]
Appearance	White to beige crystalline powder or crystals	[3]

Experimental Protocols

3.1. Purification by Crystallization

A common method for the purification of **3-Aminoquinoline** is through crystallization.

Protocol:

- Dissolve the crude **3-Aminoquinoline** in a minimal amount of a suitable hot solvent. Recommended solvents include benzene, toluene, hexane, or aqueous ethanol.
- Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
- For further precipitation, the solution can be placed in an ice bath.
- Collect the crystals by filtration, for instance, using a Büchner funnel.
- Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
- Dry the purified crystals under a vacuum to remove any residual solvent. This process yields **3-Aminoquinoline** of high purity[5].

Applications in Analytical Chemistry

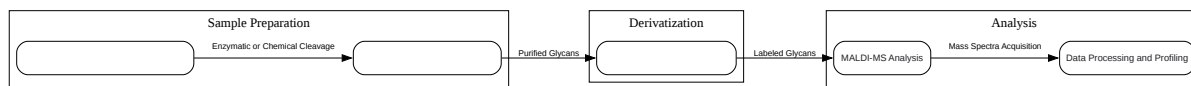
3-Aminoquinoline is widely utilized as a fluorescent reagent and a matrix in mass spectrometry, particularly in the analysis of biomolecules.

4.1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

In MALDI-MS, **3-Aminoquinoline** serves as a liquid matrix for the analysis of glycopeptides, carbohydrates, and phosphopeptides[5]. It is also employed as a derivatizing reagent for the analysis of oligosaccharides[5].

Workflow for N-glycan Profiling using **3-Aminoquinoline** as a Derivatizing Agent:

The following diagram illustrates a typical workflow for the quantitative profiling of N-glycans using MALDI-MS, where **3-Aminoquinoline** is used for derivatization to enhance ionization efficiency and detection.



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*Workflow for N-glycan analysis using **3-Aminoquinoline**.*

This diagram outlines the key stages from sample preparation to data analysis in a typical N-glycan profiling experiment where **3-Aminoquinoline** is used as a derivatizing agent for MALDI-MS.

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